![molecular formula C32H28P2 B14481441 Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- CAS No. 71403-19-5](/img/structure/B14481441.png)
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- is a chemical compound with the molecular formula C32H28P2. It is known for its unique structural properties, which make it a valuable intermediate in organic synthesis. This compound is often used in various industrial and chemical processes due to its ability to facilitate the creation of a range of chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- typically involves the use of (hetero)aryl acetic acid as the starting material. The raw materials are easily available and come in a variety of types . The synthesis process involves several steps, including the formation of intermediate compounds, which are then converted into the final product through specific reaction conditions.
Industrial Production Methods: In industrial settings, the production of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- is carried out using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and other reaction conditions to ensure the efficient and safe production of the compound. The use of advanced technologies and equipment helps in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure .
Common Reagents and Conditions: Common reagents used in the reactions involving Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can lead to the formation of various substituted phosphine derivatives .
Scientific Research Applications
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a key intermediate in organic synthesis, facilitating the creation of complex molecules. In biology and medicine, it is employed in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound finds use in various industrial processes, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Comparison with Similar Compounds
Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- can be compared with other similar compounds, such as 1,3-Bis(diphenylphosphinomethyl)benzene and Phosphine oxide, [1,4-phenylenebis(methylene)]bis[diphenyl-. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
List of Similar Compounds
- 1,3-Bis(diphenylphosphinomethyl)benzene
- Phosphine oxide, [1,4-phenylenebis(methylene)]bis[diphenyl-
- α,α′-Bis(diphenylphosphino)-m-xylene
Properties
CAS No. |
71403-19-5 |
|---|---|
Molecular Formula |
C32H28P2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[4-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C32H28P2/c1-5-13-29(14-6-1)33(30-15-7-2-8-16-30)25-27-21-23-28(24-22-27)26-34(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-26H2 |
InChI Key |
RYZRQFUQNOTMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=C(C=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


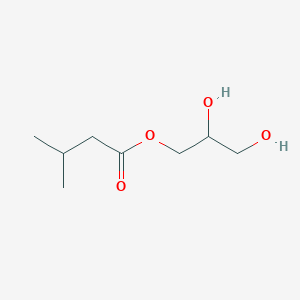
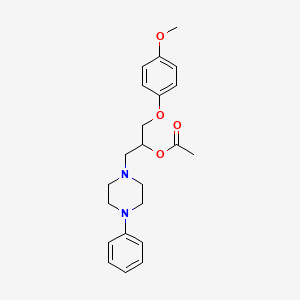
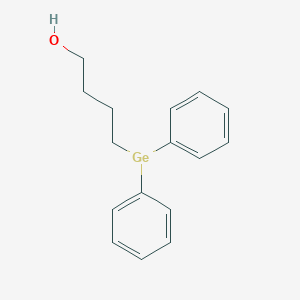
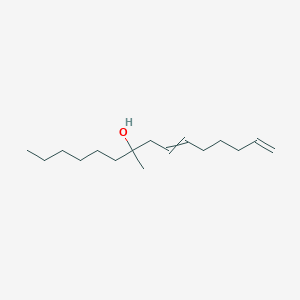
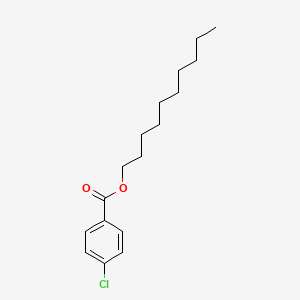
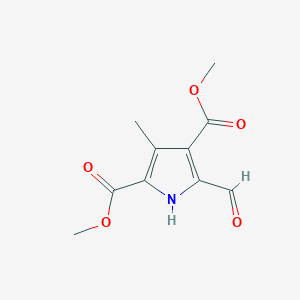
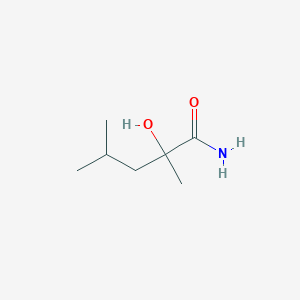

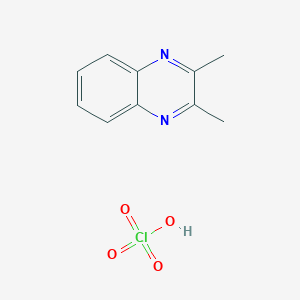
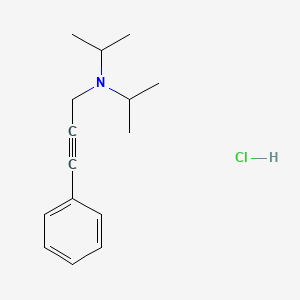

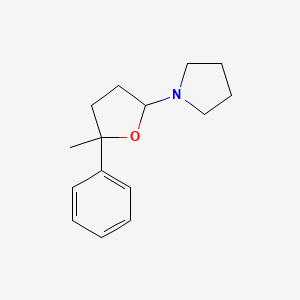
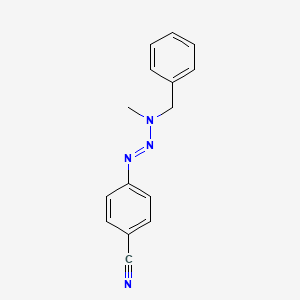
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
